molecular formula C14H23NO3 B12542683 tert-Butyl (6-oxonon-7-yn-1-yl)carbamate CAS No. 654637-18-0

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate

Cat. No.: B12542683
CAS No.: 654637-18-0
M. Wt: 253.34 g/mol
InChI Key: XPWJVENMRGODKW-UHFFFAOYSA-N
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Description

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate is a chemical compound with the molecular formula C14H23NO3 It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-oxonon-7-yn-1-yl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the carbamate group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl (6-oxonon-7-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (6-oxonon-7-yn-1-yl)carbamate is unique due to its specific structure, which includes a triple bond and a ketone group.

Properties

CAS No.

654637-18-0

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-(6-oxonon-7-ynyl)carbamate

InChI

InChI=1S/C14H23NO3/c1-5-9-12(16)10-7-6-8-11-15-13(17)18-14(2,3)4/h6-8,10-11H2,1-4H3,(H,15,17)

InChI Key

XPWJVENMRGODKW-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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